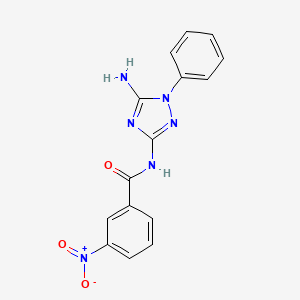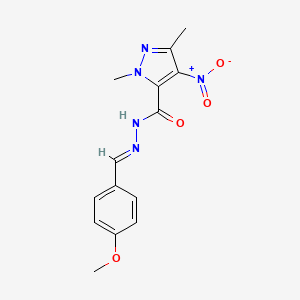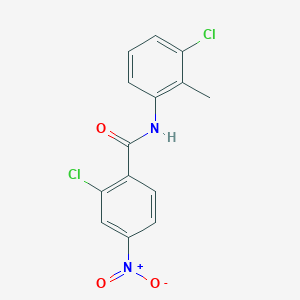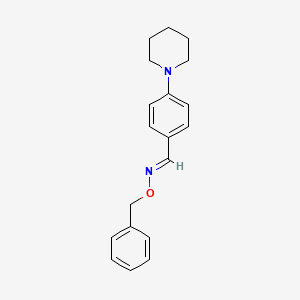![molecular formula C11H12BrN5OS B5598417 N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)
N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and has a molecular weight of 385.28 g/mol. In
Scientific Research Applications
Synthesis of Novel Derivatives
Research efforts have been dedicated to the synthesis of novel derivatives with potential biological interest. For instance, the study by Fadda et al. (2010) explores the synthesis of new arylazocarbazole derivatives starting from a cyanoacetamide-based compound. This demonstrates a methodological approach to creating new compounds that could be applied to N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide for exploring its potential applications in various biological contexts (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Anticancer and Antimicrobial Potential
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, Evren et al. (2019) synthesized thiazole derivatives and studied their anticancer activity, demonstrating a process that could be relevant for assessing the biological activities of this compound (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) illustrate the application of similar compounds in targeting metabolic pathways relevant to cancer treatment. This research suggests potential avenues for this compound in cancer therapy through enzyme inhibition (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Optoelectronic Applications
Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, indicating a potential area of application for this compound in the development of materials with specific electronic or optical properties (Camurlu & Guven, 2015).
Density Functional Theory (DFT) Studies
Theoretical studies, such as the density functional theory (DFT) analysis performed by Oftadeh et al. (2013) on acetamide derivatives as anti-HIV drugs, provide a framework for understanding the molecular properties and reactivity of compounds like this compound. Such studies can guide the development of new drugs by identifying promising molecular structures and reactivity profiles (Oftadeh, Mahani, & Hamadanian, 2013).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-ethyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5OS/c1-2-17-11(14-15-16-17)19-7-10(18)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNBURICRHNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)
